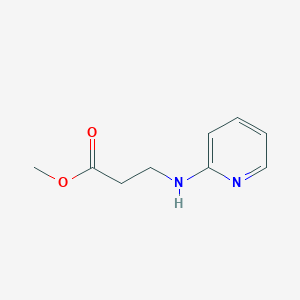

Methyl 3-(pyridin-2-ylamino)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(pyridin-2-ylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)5-7-11-8-4-2-3-6-10-8/h2-4,6H,5,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZDJCJSSSCYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971162 | |

| Record name | Methyl N-pyridin-2-yl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55780-69-3, 55364-85-7 | |

| Record name | Methyl N-pyridin-2-yl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55364-85-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-(pyridin-2-ylamino)propanoate CAS number

An In-Depth Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, chemists, and professionals in drug development. It covers the compound's physicochemical properties, detailed synthesis protocols with mechanistic insights, principal applications, and essential safety and handling procedures. The guide emphasizes the causality behind experimental choices and provides actionable protocols for laboratory use, grounded in authoritative references.

Introduction and Core Identification

This compound is a heterocyclic organic compound that has garnered significant attention in medicinal and organic chemistry.[1] Its structure, featuring a pyridine ring linked to a β-alanine methyl ester moiety, makes it a valuable and versatile building block.[1] While its ethyl ester counterpart is a well-documented intermediate in the synthesis of the direct thrombin inhibitor Dabigatran etexilate, the methyl ester serves a similar foundational role in the synthesis of various pharmaceutical agents.[2][3]

The compound's prominence rose in the early 21st century with the increasing demand for novel anticoagulant therapies, where it serves as a crucial precursor.[1] This guide aims to consolidate the technical knowledge surrounding this compound, providing a reliable resource for its synthesis, characterization, and safe implementation in research and development workflows.

Compound Identification:

-

Chemical Name: this compound

-

CAS Number: 55364-85-7[4]

-

Synonyms: N-2-Pyridinyl-β-alanine methyl ester, Methyl N-(2-pyridyl)-β-alaninate[4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data for this compound are summarized below. This information is crucial for predicting its behavior in various solvents and thermal conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | [4] |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White to off-white solid | [4] |

| Melting Point | 48-50 °C | [1] |

| Boiling Point | 125 °C (at 0.2 mmHg); 325.2±22.0 °C (Predicted, 760 mmHg) | [1][4] |

| Density | 1.161±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [1] |

| pKa | 5.99±0.10 (Predicted) | [4] |

| InChI Key | CKZDJCJSSSCYFN-UHFFFAOYSA-N | |

| SMILES | O=C(OC)CCNC1=NC=CC=C1 |

Synthesis and Mechanistic Rationale

The most effective and commonly cited method for synthesizing this compound is a trifluoromethanesulfonic acid-catalyzed Michael addition reaction.[1] This approach is favored for its efficiency and the high purity of the resulting product.

Synthesis Workflow Diagram

The diagram below illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of the analogous ethyl ester.[1][2][5]

Materials and Reagents:

-

2-Aminopyridine

-

Methyl Acrylate

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous Ethanol (Solvent)

-

Petroleum Ether (Washing/Recrystallization)

-

Ethyl Acetate (Recrystallization)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen line

Step-by-Step Procedure:

-

Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and condenser, combine 2-aminopyridine (e.g., 50g) and anhydrous ethanol (e.g., 50 mL). Stir until the solid is mostly dissolved.

-

Addition of Michael Acceptor: To the stirring solution, add methyl acrylate (stoichiometric equivalent to 2-aminopyridine).

-

Catalyst Introduction: Slowly add trifluoromethanesulfonic acid (catalytic amount, e.g., 9 mL) dropwise to the mixture. An exothermic reaction may be observed.

-

Causality: Trifluoromethanesulfonic acid is a powerful Brønsted acid that protonates the nitrogen of the pyridine ring, activating it for nucleophilic attack. It is a highly effective catalyst for this type of Michael addition.[1]

-

-

Reaction under Inert Atmosphere: Fit the flask with a nitrogen inlet. Heat the mixture in an oil bath to a temperature between 120-160°C and maintain reflux for 16-20 hours.[1][2]

-

Causality: The nitrogen atmosphere prevents unwanted side reactions and oxidation at high temperatures. The extended reflux period is necessary to drive the reaction to completion.

-

-

Initial Purification (Washing): After the reaction is complete, cool the mixture to 35-40°C. Wash the reaction liquid with an organic solvent like petroleum ether to remove nonpolar impurities.[2][5]

-

Concentration: Concentrate the washed reaction mixture under reduced pressure to remove the ethanol solvent and any remaining volatile components.[2][5]

-

Final Purification (Recrystallization): Wash the concentrated residue with a mixture of petroleum ether and ethyl acetate (e.g., a volume ratio of 5:1 to 10:1). Recrystallize the solid product from this solvent system.[2][5]

-

Isolation: Isolate the resulting white, crystalline product by suction filtration and dry under a vacuum.

Applications in Research and Drug Development

The primary significance of this compound lies in its role as a synthetic intermediate.[1]

-

Pharmaceutical Synthesis: The compound is a critical precursor for synthesizing more complex molecules, particularly in the development of anticoagulant therapies.[1] Its structure is a key component of molecules designed to inhibit thrombin, an essential enzyme in the blood coagulation cascade.[1]

-

Medicinal Chemistry: The pyridine ring and the ester group provide two distinct points for chemical modification. This allows medicinal chemists to use it as a scaffold to generate libraries of related compounds for structure-activity relationship (SAR) studies. Pyridine derivatives are prevalent in drugs targeting the nervous system and inflammatory conditions.[1]

-

Organic Synthesis: Beyond its pharmaceutical applications, the compound is a useful building block in general organic synthesis. The secondary amine and ester functionalities can participate in a wide range of chemical transformations.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as causing serious eye damage.[4]

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage. |

Sources:[4]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166 or NIOSH standards), a lab coat, and chemical-resistant gloves (inspect before use).[6][7]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[6][8]

-

Handling Procedures: Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[8] Use proper glove removal techniques to prevent skin contact.[6]

-

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or physician.[4][6]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

-

Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6] Dispose of the material through a licensed professional waste disposal service in accordance with local regulations.[7]

Storage

Store the compound in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and protect it from light.[4] Recommended storage temperature is between 2-8°C.[4][7]

References

-

Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET - Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from [Link]

-

Angene Chemical. (2024, April 7). Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.

-

Wen, G.-J., Wang, M.-X., & Gu, L.-S. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 2, x161941. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

- 1. Buy this compound | 55364-85-7 [smolecule.com]

- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 4. This compound | 55364-85-7 [amp.chemicalbook.com]

- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. angenechemical.com [angenechemical.com]

- 8. aksci.com [aksci.com]

Methyl 3-(pyridin-2-ylamino)propanoate structure

An In-Depth Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate: Structure, Synthesis, and Characterization

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core linked to a methyl propanoate moiety via a secondary amine. Its chemical structure makes it a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. This compound has garnered significant attention primarily as a key intermediate in the synthesis of various pharmaceuticals, most notably direct thrombin inhibitors.[1][2][] Its utility stems from the combination of a modifiable pyridine ring, which can engage in various biological interactions, and a flexible β-amino ester chain that serves as a scaffold for constructing more complex molecular architectures. This guide provides a comprehensive overview of its structure, physicochemical properties, a detailed synthesis protocol, and the analytical techniques used for its structural elucidation.

Chemical Structure and Physicochemical Properties

The structure of this compound is defined by a 2-aminopyridine core where the amino group is alkylated by a methyl propanoate chain at the β-position. This arrangement classifies it as an N-aryl-β-alanine ester.

Structural Identifiers:

-

SMILES: O=C(OC)CCNC1=NC=CC=C1

-

InChI: 1S/C9H12N2O2/c1-13-9(12)5-7-11-8-4-2-3-6-10-8/h2-4,6H,5,7H2,1H3,(H,10,11)

-

InChI Key: CKZDJCJSSSCYFN-UHFFFAOYSA-N

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 55364-85-7 | [4][5] |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White to off-white solid | [4] |

| Melting Point | 48-50 °C | [1] |

| Boiling Point | 125 °C at 0.2 mmHg | [1][2] |

| Density | ~1.161 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO and methanol | [1] |

Synthesis Protocol: Aza-Michael Addition

The most prevalent and efficient method for synthesizing this compound is the aza-Michael addition of 2-aminopyridine to methyl acrylate. The nitrogen atom of 2-aminopyridine acts as the nucleophile, attacking the electron-deficient β-carbon of the acrylate ester. This reaction is typically catalyzed by a strong acid to activate the electrophile and enhance the reaction rate. Trifluoromethanesulfonic acid has been demonstrated to be a particularly effective catalyst for this transformation.[1][2][6][7]

Expertise-Driven Rationale

-

Choice of Catalyst: While the reaction can proceed without a catalyst at high temperatures, the yields are often lower and reaction times longer.[8] A strong Brønsted acid like trifluoromethanesulfonic acid protonates the carbonyl oxygen of the methyl acrylate. This protonation increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the relatively weak nucleophile, 2-aminopyridine.

-

Anhydrous Conditions: The use of anhydrous solvents, such as absolute ethanol, is critical. The presence of water could lead to competing side reactions, including the hydrolysis of the methyl ester to the corresponding carboxylic acid or hydration of the acrylate double bond.

-

Inert Atmosphere: Performing the reaction under a nitrogen atmosphere prevents the oxidation of the starting materials and intermediates, particularly at the elevated temperatures required for the reaction, ensuring a cleaner product profile and higher yield.[6][7]

Detailed Step-by-Step Methodology

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (e.g., 1.0 equivalent).

-

Solvent Addition: Add anhydrous ethanol as the solvent. The volume should be sufficient to dissolve the 2-aminopyridine (e.g., 1-2 mL per gram of 2-aminopyridine).[6][7] Stir the mixture until the solid is mostly dissolved.

-

Reactant Addition: To the stirring solution, add methyl acrylate (e.g., 1.1 to 1.5 equivalents) dropwise.

-

Catalyst Addition: Slowly and carefully add trifluoromethanesulfonic acid (e.g., 0.05 to 0.10 equivalents) to the reaction mixture. An exothermic reaction may be observed.[6][7]

-

Reaction: Under a nitrogen atmosphere, heat the mixture in an oil bath to reflux at a controlled temperature between 120-160 °C.[6][7]

-

Monitoring: Allow the reaction to proceed for 16-20 hours.[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Purification:

-

Wash the crude reaction solution with petroleum ether to remove unreacted starting materials.[2][6]

-

Concentrate the solution under reduced pressure to remove the ethanol.

-

The resulting residue is then recrystallized from a mixture of petroleum ether and ethyl acetate (e.g., a volume ratio of 8:1 to 5:1) to yield the final product as white, flaky crystals.[2][6]

-

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the synthesis of this compound.

Structural Elucidation by Spectroscopic Analysis

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry are detailed below.

| Technique | Expected Data |

| ¹H NMR | δ ~8.0-8.1 (d, 1H, Py-H6), δ ~7.4-7.5 (t, 1H, Py-H4), δ ~6.6-6.7 (d, 1H, Py-H3), δ ~6.5-6.6 (t, 1H, Py-H5), δ ~5.0-6.0 (br s, 1H, NH), δ 3.67 (s, 3H, OCH₃), δ 3.60 (t, 2H, CH₂-N), δ 2.65 (t, 2H, CH₂-C=O) |

| ¹³C NMR | δ ~172.5 (C=O), δ ~158.0 (Py C2), δ ~148.0 (Py C6), δ ~137.5 (Py C4), δ ~112.5 (Py C5), δ ~107.0 (Py C3), δ ~51.5 (OCH₃), δ ~38.0 (CH₂-N), δ ~33.0 (CH₂-C=O) |

| IR (cm⁻¹) | ~3380 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1610, 1580 (C=N, C=C ring stretch), ~1240 (C-O stretch) |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 180. Key Fragments: m/z 149 ([M-OCH₃]⁺), m/z 121 ([M-COOCH₃]⁺), m/z 94 (Aminopyridine fragment) |

Note: Predicted NMR chemical shifts (in ppm) are relative to TMS. The exact values can vary based on the solvent and instrument used.

Significance in Medicinal Chemistry and Drug Development

The primary application of this compound is as a crucial intermediate in pharmaceutical manufacturing.[1][9]

-

Dabigatran Etexilate Synthesis: It is a well-documented precursor for the synthesis of Dabigatran etexilate, an oral anticoagulant that functions as a direct thrombin inhibitor.[2][6][7] The synthesis involves further chemical transformations of the propanoate structure to build the final complex drug molecule.

-

Bioactive Scaffold: The N-aryl-β-alanine substructure is a common motif in medicinal chemistry. The pyridine ring can serve as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets. The secondary amine provides a point for further functionalization, and the ester can act as a prodrug element, improving the pharmacokinetic properties of a potential drug.[1]

Role as a Pharmaceutical Building Block

Caption: Conceptual role of the title compound as a key starting material in drug synthesis.

Safety and Handling

While comprehensive toxicity data is not widely published, this compound should be handled with standard laboratory precautions.

-

GHS Classification: It is classified with GHS05, indicating it can cause serious eye damage.

-

Hazard Statements: H318 (Causes serious eye damage).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

General Handling: As with any fine chemical, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Conclusion

This compound is more than a simple organic molecule; it is a testament to the power of strategic molecular design in modern chemistry. Its structure, elegantly combining a pyridine heterocycle with a β-amino ester side chain, makes it an indispensable tool for synthetic chemists. The robust and scalable synthesis via a catalyzed aza-Michael addition allows for its ready availability. A thorough understanding of its spectroscopic signature is paramount for quality control and for researchers who utilize it in multi-step synthetic pathways. Its established role as a precursor to life-saving anticoagulants underscores its significance, solidifying its position as a high-value intermediate in the landscape of pharmaceutical development.

References

- Buy this compound | 55364-85-7 - Smolecule. (n.d.).

- This compound | 55364-85-7 - ChemicalBook. (n.d.).

- This compound 55364-85-7 - Sigma-Aldrich. (n.d.).

- Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 - ChemicalBook. (n.d.).

- This compound | 55364-85-7 - ChemicalBook. (n.d.).

- Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 - Biosynth. (n.d.).

- 3-(Pyridin-2-ylamino)propanoate (CAS NO : 103041-38-9) - Scimplify. (n.d.).

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).

- WO 2013/150545 A2 - Googleapis.com. (2013, October 10).

- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. (n.d.).

- CAS 103041-38-9 Ethyl 3-(pyridin-2-ylamino)propanoate - Natural Products / BOC Sciences. (n.d.).

Sources

- 1. Buy this compound | 55364-85-7 [smolecule.com]

- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 4. This compound | 55364-85-7 [amp.chemicalbook.com]

- 5. This compound | 55364-85-7 [chemicalbook.com]

- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 7. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. scimplify.com [scimplify.com]

An In-depth Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate: Synthesis, Characterization, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(pyridin-2-ylamino)propanoate (CAS No. 55364-85-7), a pivotal chemical intermediate in contemporary pharmaceutical development. This document details the compound's fundamental physicochemical properties, outlines a robust and efficient synthesis protocol, and explores its critical role in the synthesis of advanced therapeutic agents, particularly direct thrombin inhibitors. Furthermore, this guide presents a thorough discussion of the analytical techniques required for the structural elucidation and quality control of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and handling guidelines are also provided to ensure its responsible use in a research and development setting. This paper is intended to serve as an essential resource for researchers, medicinal chemists, and professionals in the field of drug development.

Core Molecular and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring linked to a methyl propanoate moiety via an amino bridge.[1] This unique structural arrangement makes it a valuable building block in organic synthesis.[1] Its identity is unequivocally established by its CAS registry number: 55364-85-7.[1]

A frequent point of confusion in the literature is the misattribution of the molecular formula and weight of the corresponding ethyl ester to the methyl ester. This guide confirms the correct properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 55364-85-7 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O₂ | [2][3][4] |

| Molecular Weight | 180.20 g/mol | [2][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-2-Pyridinyl-β-alanine methyl ester, Methyl 3-[(pyridin-2-yl)amino]propanoate | [1][5] |

| Appearance | Solid, White to off-white | [2][5] |

| Form | Solid | [2][5] |

| Storage Temperature | 2-8°C, protected from light | [4][5] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through a trifluoromethanesulfonic acid-catalyzed reaction between 2-aminopyridine and methyl acrylate.[1] This method is favored for its efficiency and scalability. The causality behind this experimental choice lies in the ability of the strong acid catalyst to activate the acrylate system, facilitating the nucleophilic attack by the amino group of the pyridine.

Experimental Protocol: Trifluoromethanesulfonic Acid-Mediated Synthesis

Reagents and Materials:

-

2-Aminopyridine

-

Methyl Acrylate

-

Trifluoromethanesulfonic acid (catalyst)

-

Anhydrous ethanol (solvent)

-

Round-bottom flask

-

Nitrogen source

-

Heating mantle

-

Apparatus for recrystallization and washing

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 2-aminopyridine and methyl acrylate in anhydrous ethanol. The ethanol serves as a polar protic solvent that is relatively inert under the reaction conditions.

-

Catalyst Addition: Under a nitrogen atmosphere to prevent side reactions with atmospheric moisture and oxygen, slowly add a catalytic amount of trifluoromethanesulfonic acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 120-160°C. The reaction is typically allowed to proceed for 16 to 20 hours under nitrogen protection.[1] This extended heating period is necessary to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then subjected to washing with appropriate organic solvents to remove unreacted starting materials and the catalyst.

-

Final Purification: The washed product is then purified by recrystallization to yield pure this compound as a white to off-white solid.[1]

Caption: Trifluoromethanesulfonic acid-mediated synthesis workflow.

Application in Pharmaceutical Drug Development

This compound is a compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of pharmaceuticals.[1] Its most notable application is in the production of direct thrombin inhibitors, which are a class of anticoagulant medications used to prevent and treat blood clots.[1]

The ethyl ester analog, Ethyl 3-(pyridin-2-ylamino)propanoate, is a well-documented intermediate in the synthesis of Dabigatran etexilate, a widely used oral anticoagulant.[6][][8] Given the structural similarity, this compound serves a similar and equally crucial role as a precursor in related synthetic pathways. The pyridine and amino acid-like moieties within its structure are common pharmacophores found in many bioactive molecules.[1]

Caption: Role as a key intermediate in drug synthesis.

Analytical Characterization: A Self-Validating System

Accurate characterization of this compound is essential for its use in research and development. The following protocols for spectroscopic analysis provide a self-validating system to confirm the identity and purity of the compound. While some vendors do not provide analytical data for this specific compound, the expected spectral features can be reliably predicted from its structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Expected ¹H NMR Spectrum:

-

Aromatic Protons (Pyridine Ring): Multiple signals in the range of δ 6.5-8.2 ppm.

-

NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Methylene Protons (-CH₂-CH₂-): Two triplets, one for the CH₂ adjacent to the nitrogen and another for the CH₂ adjacent to the carbonyl group.

-

Methyl Protons (-OCH₃): A sharp singlet around δ 3.6-3.7 ppm.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.

-

Aromatic Carbons (Pyridine Ring): Multiple signals in the range of δ 100-160 ppm.

-

Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region.

-

Methyl Carbon (-OCH₃): A signal around δ 51-52 ppm.

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a KBr pellet or obtain the spectrum from a thin film of the solid compound.

-

Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Multiple bands in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹.[10][11]

-

C=N and C=C Stretch (Pyridine Ring): Absorption bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Ester): An absorption band in the 1170-1200 cm⁻¹ region.[10][11]

Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze using Electrospray Ionization (ESI) or another soft ionization technique.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 181.21. The base peak will depend on the fragmentation pattern, but a characteristic fragment would be the loss of the methoxy group.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures.

GHS Hazard Information:

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[4][12]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed and protected from light. Recommended storage temperature is 2-8°C.[4][5]

Conclusion

This compound is a well-defined chemical entity with significant value in the field of medicinal chemistry and drug development. Its role as a key intermediate for the synthesis of thrombin inhibitors underscores its importance. This guide has provided a comprehensive and technically sound overview of its properties, a detailed synthesis protocol, its principal applications, and the necessary analytical and safety procedures for its effective and safe utilization in a research setting. Adherence to the protocols and safety guidelines outlined herein will enable researchers to confidently work with this important compound.

References

-

Pharmaffiliates. CAS No : 55364-85-7 | Product Name : this compound.[Link]

-

Angene Chemical. Safety Data Sheet: Ethyl 3-(pyridin-2-ylamino)propanoate.[Link]

- Google Patents.Preparation method for ethyl 3-(pyridin-2-ylamino)

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).[Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl propanoate.[Link]

-

Doc Brown's Chemistry. mass spectrum of methyl propanoate.[Link]

-

ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE.[Link]

-

NIST WebBook. Pyridine, 3-methyl-.[Link]

-

PubChem. Ethyl 3-(pyridin-2-yl)propanoate.[Link]

-

BioCrick. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9.[Link]

-

mzCloud. Ethyl 2 2 chlorobenzoyl amino 3 3 3 trifluoro 2 2 pyridylamino propanoate.[Link]

Sources

- 1. Buy this compound | 55364-85-7 [smolecule.com]

- 2. This compound 55364-85-7 [sigmaaldrich.com]

- 3. 55364-85-7|this compound|BLD Pharm [bldpharm.com]

- 4. acrospharma.co.kr [acrospharma.co.kr]

- 5. This compound | 55364-85-7 [amp.chemicalbook.com]

- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 8. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 9. This compound 55364-85-7 [sigmaaldrich.com]

- 10. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. aksci.com [aksci.com]

Methyl 3-(pyridin-2-ylamino)propanoate solubility

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-(pyridin-2-ylamino)propanoate

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of this compound (CAS No. 55364-85-7), a key chemical intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the core physicochemical properties of the compound, analyze the structural features governing its solubility, and present detailed protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this versatile molecule.

Part 1: Compound Overview: Identity and Physicochemical Landscape

A thorough understanding of a compound's fundamental properties is the bedrock of any solubility investigation. These parameters predict its behavior and inform the design of rational experimental protocols.

Chemical Identity

This compound is an organic compound featuring a pyridine ring linked via a secondary amine to a methyl propanoate chain.[1] This structure imparts a unique combination of aromaticity, basicity, and polarity.

-

IUPAC Name: this compound

-

Synonyms: N-2-Pyridinyl-β-alanine methyl ester, Methyl 3-[(pyridin-2-yl)amino]propanoate[1]

-

Molecular Formula: C₉H₁₂N₂O₂

-

Molecular Weight: 180.20 g/mol

-

Appearance: White to off-white solid[2]

Core Physicochemical Properties

The following table summarizes the key physical constants that influence the compound's dissolution behavior.

| Property | Value | Source(s) |

| Melting Point | 48-50 °C | [1] |

| Boiling Point | 125 °C @ 0.2 mmHg | [1] |

| Density (Predicted) | 1.131 - 1.161 g/cm³ | [1][2] |

| pKa (Predicted) | 5.99 ± 0.10 | [2] |

The predicted pKa is particularly noteworthy. A value of approximately 6.0 suggests that the pyridinyl nitrogen acts as a weak base. This is the single most important predictor of its aqueous solubility, indicating that solubility will be highly dependent on pH.[3][4]

Significance in Pharmaceutical Development

While this guide focuses on the methyl ester, the closely related ethyl ester, ethyl 3-(pyridin-2-ylamino)propanoate, is a well-documented intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an oral anticoagulant.[5][6] The principles governing the solubility of the methyl ester are directly applicable and crucial for process chemistry, including reaction work-up, crystallization, and purification, where controlling solubility is paramount for achieving high yield and purity.[5]

Part 2: The Theoretical Framework of Solubility

Solubility is not a random phenomenon; it is governed by the interplay of intermolecular forces between the solute and the solvent. Understanding the molecular structure provides a predictive framework for its behavior.

Molecular Structure and Polarity: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility science.[7] this compound is an amphiphilic molecule, containing both polar and non-polar regions:

-

Polar Moieties: The pyridine nitrogen, the secondary amine, and the ester carbonyl group are capable of forming hydrogen bonds and dipole-dipole interactions. These groups favor dissolution in polar solvents (e.g., water, methanol, ethanol).

-

Non-Polar Moieties: The aromatic pyridine ring and the ethylene backbone contribute non-polar character, favoring interactions with non-polar solvents through van der Waals forces.

This dual nature explains its reported solubility in polar organic solvents like methanol and DMSO.[1] It also suggests that co-solvent systems, which modify the overall polarity of the solvent, could be an effective strategy for enhancing solubility.[3]

pH-Dependent Solubility: The Role of Ionization

For ionizable compounds, pH is the most powerful lever to modify aqueous solubility.[8] Given its predicted pKa of ~6.0, this compound will exist primarily in its neutral, less soluble form in neutral or basic aqueous solutions (pH > pKa). In acidic solutions (pH < pKa), the pyridine nitrogen becomes protonated, forming a cationic salt. This ionized form is significantly more polar and, therefore, exhibits substantially higher aqueous solubility.[4]

This equilibrium is the key to controlling its solubility in aqueous media.

Caption: pH-dependent equilibrium of the compound in water.

The Influence of the Solid State

The physical form of the solid material significantly impacts its solubility.[9]

-

Particle Size: Decreasing the particle size increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[8][10]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[10] Different polymorphs can have different crystal lattice energies, leading to variations in their melting points and thermodynamic solubilities. An amorphous (non-crystalline) form is typically the most soluble, as no energy is required to break a crystal lattice.[9]

Part 3: Experimental Determination of Solubility

Theoretical prediction must be validated by empirical measurement. The following protocols provide a systematic approach to characterizing the solubility profile of this compound.

Workflow for Preliminary Solubility Assessment

A qualitative assessment is a rapid and resource-efficient first step to classify the compound and guide further quantitative studies.[11] This workflow systematically tests the compound's solubility in a sequence of solvents to infer its acidic or basic character.[12][13]

Caption: Decision workflow for qualitative solubility analysis.

Protocol: Qualitative Solubility Test [11][13]

-

Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, shaking vigorously after each addition. If the compound dissolves completely, it is water-soluble.

-

pH of Aqueous Solution: If water-soluble, test the solution with litmus or pH paper. Based on its pKa, a slightly basic pH would be expected.[12]

-

Base Solubility (5% NaOH): If insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample. Shake vigorously. Lack of solubility is expected for a basic compound.

-

Acid Solubility (5% HCl): If insoluble in water, add 0.75 mL of 5% HCl solution to a fresh sample. Shake vigorously. The compound is expected to be soluble in dilute acid, confirming its basic nature.

Quantitative Analysis: The Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[7] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume of the test solvent (e.g., 1-2 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium. Causality Note: For crystalline solids, 24-48 hours is a typical starting point, but equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble) to prevent precipitation.

-

Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the original solubility in mg/mL or mol/L by accounting for the dilution factor.

Part 4: Practical Considerations and Data Interpretation

Solvent Selection and Data Presentation

Solubility should be determined in a range of pharmaceutically relevant solvents. The data should be compiled into a clear, concise format for easy comparison.

Table: Template for Reporting Experimental Solubility Data

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Method Used | Notes |

| Deionized Water | ~7.5 | 25 | Shake-Flask | ||

| pH 2.0 Buffer (HCl) | 2.0 | 25 | Shake-Flask | ||

| pH 7.4 Buffer (PBS) | 7.4 | 25 | Shake-Flask | ||

| Methanol | N/A | 25 | Shake-Flask | Soluble[1] | |

| DMSO | N/A | 25 | Shake-Flask | Soluble[1] | |

| Ethanol | N/A | 25 | Shake-Flask |

Troubleshooting and Advanced Considerations

-

Supersaturation: Be aware of the potential for forming a metastable supersaturated solution, which can give erroneously high solubility values. The shake-flask method, by starting with solid material, is designed to find the true thermodynamic solubility.

-

Compound Stability: In highly acidic or basic media, or over long equilibration times, the ester functionality could be susceptible to hydrolysis. It is crucial to confirm compound integrity post-experiment, for example, by checking the purity of the dissolved analyte via HPLC.

-

Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility. Kinetic solubility, often measured in high-throughput screens, involves dissolving a DMSO stock solution in an aqueous buffer and observing precipitation. Kinetic solubility is often higher but less stable. It is critical to specify which type of solubility is being reported.

Conclusion

This compound is a weakly basic compound whose aqueous solubility is fundamentally governed by pH. Its amphiphilic nature suggests solubility in a range of polar organic solvents. A systematic approach, beginning with qualitative tests and progressing to the definitive shake-flask method, is essential for accurately characterizing its solubility profile. The protocols and theoretical framework provided in this guide offer a robust foundation for researchers to generate reliable solubility data, enabling informed decisions in process development, formulation, and the broader context of pharmaceutical sciences.

References

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

-

Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

-

International Journal of Novel Research and Development (IJNRD). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]

-

Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka. [Link]

- Googleapis. WO 2013/150545 A2.

-

Reign Pharma Pvt. Ltd. Ethyl 3-(pyridin-2-ylamino)propanoate. [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

- 1. Buy this compound | 55364-85-7 [smolecule.com]

- 2. This compound | 55364-85-7 [amp.chemicalbook.com]

- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 5. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 10. ijnrd.org [ijnrd.org]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

A Comprehensive Safety and Handling Guide for Methyl 3-(pyridin-2-ylamino)propanoate (CAS: 55364-85-7)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety, handling, and emergency protocols for Methyl 3-(pyridin-2-ylamino)propanoate. As a specialized chemical intermediate, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in established chemical safety principles.

Section 1: Chemical Identity and Physical Properties

This compound is a solid organic compound.[1] Its fundamental properties are crucial for designing appropriate handling and storage protocols. While extensive experimental data is not publicly available for all parameters, predicted values based on its structure provide a necessary baseline for risk assessment.

| Property | Value | Source(s) |

| CAS Number | 55364-85-7 | [2][3] |

| Molecular Formula | C9H12N2O2 | [2][3][4] |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White to off-white solid | [1][3] |

| Storage Temperature | 2-8°C, sealed, dry, and protected from light | [1][2][3] |

| Boiling Point (Predicted) | 325.2 ± 22.0 °C | [1][3] |

| Density (Predicted) | 1.161 ± 0.06 g/cm3 | [1][3] |

| pKa (Predicted) | 5.99 ± 0.10 | [1][3] |

Section 2: In-Depth Hazard Analysis and Risk Mitigation

The Globally Harmonized System (GHS) classification for this compound identifies a significant and specific primary hazard: severe eye damage. This necessitates a focused and stringent approach to eye protection that exceeds standard laboratory practice.

GHS Classification:

-

Pictogram: GHS05 (Corrosion)[3]

Expert Insight: The Causality Behind the H318 Classification

The H318 classification is more severe than "causes serious eye irritation" (H319). It indicates a risk of irreversible or slowly reversible damage to eye tissue upon contact. The chemical's properties are such that it can cause significant injury, potentially leading to impaired vision. This is the single most critical piece of safety information and must be the primary driver of all handling protocols.

The Challenge of Data Gaps: A critical aspect of the risk assessment for this compound is the absence of comprehensive toxicological data for other endpoints, such as acute toxicity, skin sensitization, mutagenicity, or carcinogenicity.[5] In research and development settings, this is common. The correct scientific approach is to apply the precautionary principle : assume the substance may present additional, uncharacterized hazards. Therefore, handling protocols should be designed to minimize all potential routes of exposure (inhalation, skin contact, ingestion), not just the identified eye hazard.

Section 3: Safe Handling and Personal Protective Equipment (PPE) Protocol

A multi-layered approach, beginning with engineering controls and supplemented by rigorous PPE use, is essential for mitigating exposure risks.

Engineering Controls: The First Line of Defense Given that this compound is a solid, there is a potential for dust generation during weighing and transfer.[1]

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, spatulating, and preparing solutions, must be performed inside a certified chemical fume hood. This prevents the inhalation of airborne particulates and contains any minor spills.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe ambient environment.

Personal Protective Equipment (PPE) Selection Workflow The selection of PPE is not a static checklist but a dynamic process based on the specific experimental task. The following workflow illustrates the decision-making process for ensuring adequate protection.

Caption: Decision tree for emergency first aid response.

Detailed First Aid Measures:

-

Eye Contact: This is the most critical emergency. Immediately lead the affected person to an eyewash station and begin flushing the eyes with a gentle, continuous stream of water. [5]Hold the eyelids open to ensure water reaches all surfaces. Continue rinsing for at least 15 minutes. [5]Remove contact lenses if present and easy to do so. [5]Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Remove all contaminated clothing immediately. [5]Wash the affected area thoroughly with soap and plenty of water. [5]Consult a physician if irritation develops.

-

Inhalation: Move the individual to fresh air. [5]If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. [5]Seek immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water. [5]Do not induce vomiting. [5]Never give anything by mouth to an unconscious person. [5]Call a physician or poison control center immediately. [5] Spill Response Protocol (Small Laboratory Spill):

-

Evacuate and Alert: Alert personnel in the immediate area. Evacuate if the spill is large or if dust is airborne.

-

Protect: Don appropriate PPE, including respiratory protection if dust is present, chemical goggles, a face shield, and gloves.

-

Contain: Prevent the spill from spreading. Do not use water to clean up the dry material as this may create a hazardous solution.

-

Clean-Up: Carefully sweep or scoop the solid material into a suitable, labeled container for hazardous waste. Avoid actions that create dust.

-

Decontaminate: Wipe the spill area with a damp cloth and dispose of all contaminated materials (gloves, cloths, etc.) as hazardous waste.

Section 6: Disposal Considerations

All waste materials contaminated with this compound must be handled as hazardous chemical waste.

-

Product: Dispose of unused or waste product through a licensed professional waste disposal service.

-

Packaging: Contaminated containers should be triple-rinsed (if appropriate) and disposed of as hazardous waste. Do not reuse containers.

-

Compliance: Adhere strictly to all local, state, and federal environmental regulations for chemical waste disposal.

References

-

This compound - Safety Data Sheet. ChemicalBook.

-

This compound. Santa Cruz Biotechnology.

-

This compound | 55364-85-7. ChemicalBook.

-

This compound 55364-85-7. Sigma-Aldrich.

-

This compound | 55364-85-7 (different view). ChemicalBook.

-

Material Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. 3A Senrise.

-

Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. Angene Chemical.

-

SAFETY DATA SHEET - Ethyl 3-(pyridin-2-ylamino)propanoate. Acros PharmaTech Limited.

-

CAS No : 55364-85-7 | Product Name : this compound. Pharmaffiliates.

Sources

An In-depth Technical Guide to the Biological Significance of Methyl 3-(pyridin-2-ylamino)propanoate

Foreword: From a Synthetic Intermediate to a Biologically Relevant Scaffold

In the landscape of modern drug discovery, the journey of a molecule from a mere synthetic intermediate to a compound of significant biological interest is a testament to the intricate dance of chemistry and pharmacology. Methyl 3-(pyridin-2-ylamino)propanoate, a seemingly unassuming heterocyclic compound, finds itself at a crucial intersection of this journey. While not a therapeutic agent in its own right, its fundamental role as a key building block in the synthesis of the direct thrombin inhibitor, dabigatran etexilate, elevates its importance for researchers, scientists, and drug development professionals.[1][2] This guide aims to provide an in-depth technical exploration of this compound, not as an endpoint, but as a critical component in the development of life-saving anticoagulant therapies. We will delve into its synthesis, its implicit biological activity as a precursor to a potent thrombin inhibitor, and the experimental methodologies required to probe its pharmacological profile.

The Chemical Identity and Synthesis of a Key Precursor

This compound, with the CAS number 55364-85-7, is an organic compound characterized by a pyridine ring linked via an amino group to a methyl propanoate backbone.[3][4] Its ethyl ester counterpart, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9), is also a widely used intermediate in the same synthetic pathway.[5][6][7]

| Property | Value |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| Synonyms | N-2-Pyridinyl-β-alanine methyl ester, Methyl 3-[(pyridin-2-yl)amino]propanoate |

The synthesis of this crucial intermediate has been a subject of significant process chemistry research, aiming for high yield, purity, and cost-effectiveness. A prevalent and effective method involves the Michael addition of 2-aminopyridine to an acrylate ester, such as methyl acrylate or ethyl acrylate.[1][8]

Representative Synthesis Protocol: Trifluoromethanesulfonic Acid-Catalyzed Michael Addition

This protocol describes a common laboratory-scale synthesis of the ethyl ester analog, which can be adapted for the methyl ester by substituting ethyl acrylate with methyl acrylate.

Objective: To synthesize Ethyl 3-(pyridin-2-ylamino)propanoate via a trifluoromethanesulfonic acid-catalyzed reaction between 2-aminopyridine and ethyl acrylate.

Materials:

-

2-Aminopyridine

-

Ethyl acrylate

-

Trifluoromethanesulfonic acid (catalyst)

-

Anhydrous ethanol (solvent)

-

Petroleum ether

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Nitrogen inlet

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl acrylate.

-

Catalyst Addition: Slowly and carefully add trifluoromethanesulfonic acid to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (typically between 120-160°C) and maintain for 16-20 hours.[1][2] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with petroleum ether to remove unreacted starting materials and byproducts.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[1][2]

-

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous ethanol is crucial to prevent side reactions, such as the hydrolysis of the ester.

-

Inert Atmosphere: A nitrogen atmosphere is employed to prevent oxidation of the reactants and intermediates, particularly at elevated temperatures.

-

Catalyst: Trifluoromethanesulfonic acid is a strong protic acid that protonates the nitrogen of the pyridine ring, activating it for nucleophilic attack in the Michael addition.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Biological Activity: A Stepping Stone to Thrombin Inhibition

The primary biological significance of this compound lies in its role as a precursor to dabigatran etexilate, a potent, direct, and reversible inhibitor of thrombin.[1] Thrombin is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.

The Target: Thrombin and the Coagulation Cascade

Caption: Experimental workflow for the in vitro thrombin inhibition assay.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of this compound on the intrinsic and common pathways of the coagulation cascade in plasma.

Principle: The aPTT assay measures the time it takes for a clot to form after the addition of a reagent that activates the contact pathway. An extended aPTT indicates an inhibition of clotting factors, including thrombin.

Materials:

-

Human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride solution

-

This compound (dissolved in a suitable solvent)

-

Coagulometer

Step-by-Step Procedure:

-

Sample Preparation: Prepare dilutions of the test compound in a suitable buffer.

-

Incubation: Pre-warm the human plasma and the test compound dilutions to 37°C. Mix the plasma with the test compound and incubate for a specified time.

-

aPTT Reagent Addition: Add the pre-warmed aPTT reagent to the plasma-compound mixture and incubate.

-

Clotting Initiation: Add pre-warmed calcium chloride solution to initiate clotting.

-

Measurement: The coagulometer will measure the time taken for a fibrin clot to form.

-

Data Analysis: Compare the clotting times of the samples containing the test compound to a control sample.

Conclusion and Future Perspectives

This compound stands as a testament to the enabling power of organic synthesis in the development of modern therapeutics. While its direct biological activity may be modest, its role as an indispensable precursor for the synthesis of dabigatran etexilate firmly establishes its importance in the field of medicinal chemistry and drug development. The methodologies and insights presented in this guide provide a framework for understanding and further investigating the biological relevance of this key intermediate. Future research could focus on exploring the potential of this scaffold in the design of novel inhibitors for other serine proteases or investigating its purported anticancer and anti-inflammatory activities. The journey of this compound underscores a fundamental principle in drug discovery: even the seemingly simplest of molecules can hold the key to profound biological impact.

References

- Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino)

- Google Patents. New process for synthetizing 3-(pyridin-2-ylamino)

-

Wen, G.-J., Wang, M.-X., & Gu, L.-S. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 1(10), x161536. [Link]

-

Frontiers in Materials. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

-

PubChem. Methyl 2-methyl-3-(phenylamino)propanoate. [Link]

-

MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

-

Pharmaffiliates. CAS No : 55364-85-7 | Product Name : this compound. [Link]

-

Reign Pharma Pvt. Ltd. Ethyl 3-(pyridin-2-ylamino)propanoate. [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)

-

PubMed Central. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. [Link]

-

PubMed. A series of natural flavonoids as thrombin inhibitors: structure-activity relationships. [Link]

-

MDPI. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. [Link]

- Google P

-

Pharmaffiliates. CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 3. Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]

- 7. :: Ethyl 3-(Pyridin-2-ylamino)propanoate | CAS No: 103041-38-9 | SVAK Lifesciences :: [svaklifesciences.com]

- 8. Design, Synthesis, and Biological Evaluation of Dabigatran Etexilate Mimics, a Novel Class of Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(pyridin-2-ylamino)propanoate is a versatile organic compound that has garnered significant attention in various fields of chemical research, most notably in medicinal chemistry and materials science. Its structure, which incorporates a pyridine ring, a secondary amine, and a methyl ester, provides a unique combination of functionalities that make it a valuable building block for the synthesis of more complex molecules. This guide offers a comprehensive overview of this compound, delving into its synthesis, chemical and physical properties, and its key applications, with a particular focus on its role as a pharmaceutical intermediate and its potential as a corrosion inhibitor.

Chemical and Physical Properties

This compound, with the CAS number 55364-85-7, is a white to off-white solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C9H12N2O2 | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point | 125 °C at 0.2 mmHg | [3] |

| Appearance | White to off-white powder/solid | [1] |

| Solubility | Soluble in DMSO and methanol | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of 2-aminopyridine to methyl acrylate.[5][6] This reaction is typically catalyzed by an acid and can be performed with or without a solvent.

Reaction Mechanism: Aza-Michael Addition

The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile, in this case, the exocyclic amino group of 2-aminopyridine, attacks the β-carbon of an α,β-unsaturated carbonyl compound, methyl acrylate. The reaction is facilitated by the polarization of the methyl acrylate double bond by the electron-withdrawing ester group. The use of an acid catalyst protonates the carbonyl oxygen, further enhancing the electrophilicity of the β-carbon and increasing the reaction rate.

Caption: A simplified workflow of the aza-Michael addition for the synthesis of this compound.

Detailed Experimental Protocol: Trifluoromethanesulfonic Acid-Catalyzed Synthesis

One of the most effective methods for this synthesis utilizes trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol.[7]

Materials:

-

2-Aminopyridine

-

Methyl acrylate

-

Anhydrous ethanol

-

Trifluoromethanesulfonic acid

-

Petroleum ether

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-aminopyridine and anhydrous ethanol. Stir the mixture until the 2-aminopyridine is completely dissolved.

-

Slowly add methyl acrylate to the solution while stirring.

-

Carefully add a catalytic amount of trifluoromethanesulfonic acid to the reaction mixture.

-

Heat the mixture to reflux (approximately 120-160 °C) under a nitrogen atmosphere for 16-20 hours.[7]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Wash the reaction mixture with petroleum ether to remove any unreacted starting materials.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white, crystalline this compound.[7]

Spectroscopic Characterization

A thorough characterization of this compound is crucial for confirming its identity and purity. The following is a summary of the expected spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the protons of the pyridine ring, the ethyl chain, and the methyl ester.

-

Pyridine Ring Protons: Four distinct signals in the aromatic region (δ 6.5-8.2 ppm). The proton at the 6-position is typically the most downfield due to its proximity to the nitrogen atom.

-

-CH₂- Protons: Two triplets corresponding to the two methylene groups of the propanoate chain. The CH₂ group adjacent to the nitrogen will appear at a different chemical shift than the CH₂ group adjacent to the carbonyl.

-

-OCH₃ Protons: A singlet at approximately δ 3.7 ppm corresponding to the three protons of the methyl ester group.

-

-NH- Proton: A broad singlet that may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ 100-160 ppm).

-

Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm).

-

Methylene Carbons: Two signals for the two methylene carbons.

-

Methyl Carbon: A signal for the methyl ester carbon.

FTIR Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp peak around 1735 cm⁻¹.

-

C=N and C=C Stretch (pyridine ring): Peaks in the region of 1400-1600 cm⁻¹.

-

C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.

-

C-O Stretch (ester): Peaks in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 180.20. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the propanoate chain.[8][9]

Applications of this compound

Pharmaceutical Intermediate

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.[4][7] Dabigatran is an anticoagulant used to prevent blood clots and reduce the risk of stroke. The synthesis of Dabigatran involves the coupling of this compound with other synthetic intermediates.[10][11][12][13][14]

Caption: Role of this compound in the synthesis of Dabigatran.

The pyridin-2-ylamino scaffold is a common feature in many biologically active molecules, and derivatives of this compound have been explored for various therapeutic applications. For instance, compounds with this scaffold have shown potential as kinase inhibitors, which are a class of drugs that block the action of kinases, enzymes that play a crucial role in cell signaling and growth.[15][16] Some pyridine derivatives have also been investigated for their anticancer properties, with studies reporting IC50 values in the micromolar range against various cancer cell lines.[17][18][19]

Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are known to be effective corrosion inhibitors for metals, particularly steel in acidic media.[1][2][4][20][21][22][23] The pyridine ring and the secondary amine in this compound make it a promising candidate for this application.

The corrosion inhibition mechanism of pyridine derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through:

-

Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

-

Chemisorption: The formation of a coordinate bond between the lone pair of electrons on the nitrogen and/or oxygen atoms and the vacant d-orbitals of the metal atoms. The π-electrons of the pyridine ring can also participate in this interaction.

This adsorbed layer acts as a protective barrier, isolating the metal from the corrosive environment and thereby reducing the rate of corrosion.

Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.

Techniques such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) are used to evaluate the effectiveness of corrosion inhibitors.[24] For pyridine derivatives, these studies typically show that as the concentration of the inhibitor increases, the corrosion current density decreases, and the charge transfer resistance increases, indicating a higher inhibition efficiency.[15][22]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its crucial role in the synthesis of important pharmaceuticals. Its straightforward synthesis via the aza-Michael addition makes it readily accessible for research and development. While its application as an intermediate for Dabigatran is well-established, the broader potential of its derivatives in medicinal chemistry, particularly as kinase inhibitors and anticancer agents, warrants further investigation. Furthermore, its structural features suggest promising applications in materials science as a corrosion inhibitor. This guide provides a solid foundation for researchers and scientists working with or interested in exploring the potential of this compound and its analogues.

References

Sources

- 1. Quantitative structure activity relationships of some pyridine derivatives as corrosion inhibitors of steel in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. chemmethod.com [chemmethod.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. cell lines ic50: Topics by Science.gov [science.gov]

- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 21. Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach | European Journal of Chemistry [eurjchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 3-(pyridin-2-ylamino)propanoate: Discovery, Synthesis, and Applications

Abstract